molecular formula C18H17F2NO B2956313 N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024502-93-9

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2956313
CAS No.: 1024502-93-9
M. Wt: 301.337
InChI Key: UCCKJGBPHXBTSK-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a chemical compound characterized by the presence of a difluorophenyl group and a phenylcyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2,6-difluoroaniline with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases, affecting cell cycle regulation and potentially leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-14-9-6-10-15(20)16(14)21-17(22)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCKJGBPHXBTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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